4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde
Overview
Description
4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected through a nonoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with a suitable nonoxy linker. One common method involves the use of potassium carbonate as a base and a polymerization inhibitor to prevent unwanted side reactions. The reaction is carried out in the presence of an antioxidant to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde involves its ability to undergo various chemical transformations. The aldehyde groups can participate in nucleophilic addition reactions, while the phenoxy groups can engage in substitution reactions. These properties make it a versatile compound in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-(4-Formylphenoxy)benzaldehyde: Similar structure but lacks the nonoxy linker.
4,4’-Oxydibenzaldehyde: Contains two benzaldehyde groups connected through an oxygen atom.
Uniqueness
4-[9-(4-Formylphenoxy)nonoxy]benzaldehyde is unique due to the presence of the nonoxy linker, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
4-[9-(4-formylphenoxy)nonoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O4/c24-18-20-8-12-22(13-9-20)26-16-6-4-2-1-3-5-7-17-27-23-14-10-21(19-25)11-15-23/h8-15,18-19H,1-7,16-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSYRCWVQZEUTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCOC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60518499 | |
Record name | 4,4'-[Nonane-1,9-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87367-64-4 | |
Record name | 4,4'-[Nonane-1,9-diylbis(oxy)]dibenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60518499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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